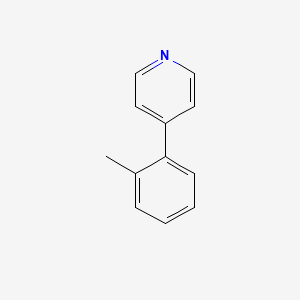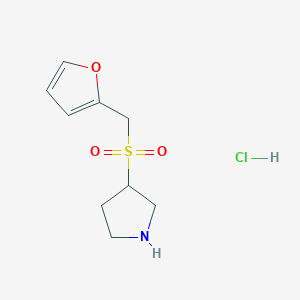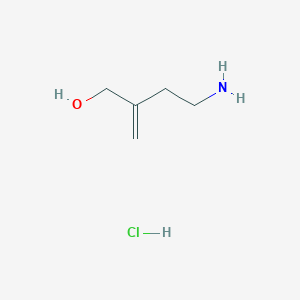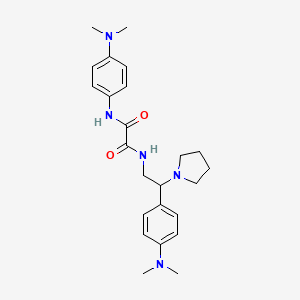
N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-2,5-dimethylfuran-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-component reactions that can yield a variety of structurally diverse molecules. For instance, the synthesis of 3H-naphtho[2.1-b]pyran-2-carboxamides is achieved through a cyclocoupling reaction involving β-naphthol, propargyl alcohols, and isocyanide in the presence of Lewis acids such as ZnI2 and FeCl3 . This process suggests the formation of an aryl-zinc (II) σ-bond and its α-addition to isocyanide, which is a key step in the synthesis of these compounds .
Molecular Structure Analysis
The molecular structures of synthesized compounds are crucial for understanding their potential biological activities. For example, the structure of 3-hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives synthesized using TBTU and NMM indicates that the presence of a 3-hydroxy group and a 6-methyl group on the pyranone ring could be significant for antimicrobial activity . The specific substitution pattern on the pyranone ring, as seen in compound 8c, appears to enhance antibacterial and antifungal properties .
Chemical Reactions Analysis
Chemical reactions involving carboxamides often lead to the formation of various biologically active compounds. The reaction of 5-amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides with benzylthiol or thiophenols results in the formation of 7-benzyl(aryl)sulfanyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones, which could have potential applications in medicinal chemistry . Similarly, the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines leads to the synthesis of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides with evaluated insecticidal and fungicidal activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of carboxamide derivatives are influenced by their molecular structure. For instance, the presence of different substituents on the N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides affects their ability to inhibit human recombinant alkaline phosphatase and ecto-5′-nucleotidases, which are important for their potential as medicinal compounds . The antimicrobial activities of the 3-hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives are determined by their minimum inhibitory concentration (MIC) values against various bacterial and fungal strains, indicating their potential as antimicrobial agents .
科学的研究の応用
Practical Synthesis and Biological Applications
- The compound's structural motif is part of a broader class of compounds that have been synthesized for various applications, including as antagonists in medicinal chemistry. For instance, a practical method was developed for synthesizing an orally active CCR5 antagonist, indicating the relevance of similar structures in drug development (Ikemoto et al., 2005).
Antimicrobial Activity
- Derivatives related to the compound of interest have demonstrated antimicrobial activities. A study described the synthesis of 3-hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives with significant antimicrobial properties against various bacteria and fungi, highlighting the potential of such compounds in addressing microbial resistance (Aytemir et al., 2003).
Heterocyclic Synthesis
- The compound's framework is integral to the synthesis of heterocyclic compounds, which are pivotal in the development of pharmaceuticals and agrochemicals. Research on the synthesis of novel 1,2,4-oxadiazole heterocyclic compounds containing 2-H-pyranopyridine-2-one moieties revealed the utility of similar structures in creating compounds with potential hypertensive activity (Kumar & Mashelker, 2007).
Insecticidal Activity
- Compounds analogous to "N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-2,5-dimethylfuran-3-carboxamide" have been explored for their insecticidal properties. A study on the design and synthesis of novel pyrazole derivatives containing α-hydroxymethyl-N-benzyl carboxamide, α-chloromethyl-N-benzyl carboxamide, and 4,5-dihydrooxazole moieties demonstrated high insecticidal activity against cotton bollworm, pointing to the potential agricultural applications of such compounds (Song et al., 2012).
特性
IUPAC Name |
N-[3-hydroxy-3-(oxan-4-yl)propyl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-10-9-13(11(2)20-10)15(18)16-6-3-14(17)12-4-7-19-8-5-12/h9,12,14,17H,3-8H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMVCDVYKHUEAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCC(C2CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B2504094.png)
![2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2504096.png)


![Ethyl 4-[2-(cyclopentylamino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2504102.png)



![N-[[5-[2-(cyclohexylamino)-2-oxidanylidene-ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2504108.png)

![methyl (8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B2504112.png)

![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(3,4-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2504116.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-chloro-2-methoxyphenyl)oxalamide](/img/structure/B2504117.png)